molecular formula C8H8ClF2N B8803650 4,5-Difluoroindoline hydrochloride

4,5-Difluoroindoline hydrochloride

Cat. No.: B8803650
M. Wt: 191.60 g/mol
InChI Key: HGQOGFLQRFEEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Difluoroindoline hydrochloride is a fluorinated indoline derivative characterized by fluorine atoms at positions 4 and 5 of the indoline ring system, coupled with a hydrochloride salt. Indoline derivatives are bicyclic structures comprising a benzene ring fused to a five-membered nitrogen-containing ring. The introduction of fluorine atoms enhances electronic properties, metabolic stability, and bioavailability, making such compounds valuable in medicinal chemistry and material science .

Properties

Molecular Formula

C8H8ClF2N

Molecular Weight

191.60 g/mol

IUPAC Name

4,5-difluoro-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C8H7F2N.ClH/c9-6-1-2-7-5(8(6)10)3-4-11-7;/h1-2,11H,3-4H2;1H

InChI Key

HGQOGFLQRFEEON-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=C(C=C2)F)F.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4,5-difluoroindoline hydrochloride with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
4,5-Difluoroindoline hydrochloride* Not provided C₈H₈ClF₂N ~191.61 4-F, 5-F, indoline core Research intermediate, potential bioactivity
4,6-Difluoroindoline hydrochloride 1803601-85-5 C₈H₈ClF₂N 191.61 4-F, 6-F, indoline core Research use (e.g., kinase inhibition)
3-(Difluoromethyl)-4,5-difluoroaniline hydrochloride Not provided C₇H₇ClF₃N 219.59 4-F, 5-F, difluoromethyl Collision cross-section (CCS) studies
6-Aminoindoline dihydrochloride Not provided C₈H₁₁Cl₂N₂ 209.10 6-NH₂, indoline core Synthetic intermediate
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide Not provided C₂₂H₁₆FN₂O₂ 359.36 5-F, indole core, carboxamide Anticancer/antibacterial research
Key Observations:
  • Fluorine Substitution : Compounds with fluorine at adjacent positions (e.g., 4,5-difluoro vs. 4,6-difluoro) exhibit distinct electronic profiles. For example, 4,6-difluoroindoline hydrochloride is used in kinase research, whereas 3-(difluoromethyl)-4,5-difluoroaniline hydrochloride shows utility in CCS prediction for analytical chemistry .
  • Functional Groups: The presence of carboxamide (e.g., N-(4-benzoylphenyl)-5-fluoroindole-2-carboxamide) or amino groups (e.g., 6-aminoindoline dihydrochloride) expands bioactivity but reduces metabolic stability compared to fluorine-only substitutions .
Analytical Characterization:
  • NMR/IR Profiles: Fluorine substituents in 4,5-difluoroindoline would cause distinct upfield/downfield shifts in $ ^1H $-NMR compared to non-fluorinated indolines. For example, 5-fluoroindole derivatives show characteristic $ ^13C $-NMR peaks near 157–160 ppm for fluorine-coupled carbons .
  • Collision Cross-Section (CCS) : 3-(Difluoromethyl)-4,5-difluoroaniline hydrochloride exhibits a predicted CCS of 140.1 Ų for [M+H]$^+$, useful for mass spectrometry-based identification .

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